molecular formula C10H9FN2O B13570892 3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine

Cat. No.: B13570892
M. Wt: 192.19 g/mol
InChI Key: DPYATPYKXFDKRN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . Its structure features an isoxazole ring—a five-membered heterocycle containing oxygen and nitrogen atoms—linked to a 2-fluoro-5-methylphenyl group at the 3-position and an amine group at the 5-position . The SMILES notation for this compound is NC1=CC(C2=CC(C)=CC=C2F)=NO1 . Compounds based on the isoxazole scaffold, such as this one, are of significant interest in medicinal chemistry and drug discovery. Research into trisubstituted isoxazoles has identified them as a novel class of allosteric inverse agonists for the nuclear receptor RORγt (retinoic-acid-receptor-related orphan receptor γt) . Modulating this receptor is a promising therapeutic strategy for treating autoimmune diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis . The specific substitution pattern on the isoxazole core is a critical area of structure-activity relationship (SAR) studies, as modifications at different positions can greatly influence the compound's biological potency and selectivity . As a small molecule building block, this amine-functionalized isoxazole serves as a versatile intermediate for further chemical synthesis and exploration in various research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

DPYATPYKXFDKRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Isoxazole Core with Amino Substitution

The isoxazol-5-amine core can be prepared by the reaction of hydroxylamine with appropriate acrylonitrile derivatives under heated aqueous conditions. For example, a 50% w/w aqueous solution of hydroxylamine is reacted with substituted acrylonitriles at 80 °C for 3 hours to yield the aminoisoxazole ring system. The product is then extracted and purified, often solidifying upon standing.

Step Reagents & Conditions Outcome / Notes
1 Hydroxylamine (50% in water), 3-methoxyacrylonitrile Heated at 80 °C for 3 h in water
2 Extraction with diethyl ether, drying, concentration Yields 5-aminoisoxazole as a solid

This method provides the 5-aminoisoxazole intermediate, which is a key precursor for further functionalization.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Water at elevated temperature (80 °C) is effective for the initial cyclization to form the 5-aminoisoxazole.
  • Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are preferred solvents for amide coupling steps.
  • Reaction temperatures for coupling range from 0 °C (for acid chloride formation) to room temperature for amide bond formation.
  • Reaction times vary from 1.5 hours (acid chloride formation) to 18 hours (amide coupling).

Catalysts and Bases

  • Pyridine and triethylamine serve as bases to neutralize HCl formed during coupling.
  • Thionyl chloride is used for acid chloride formation.
  • No metal catalysts are typically required for these steps.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to 5-aminoisoxazole Hydroxylamine (50% aq.), 3-methoxyacrylonitrile, 80 °C, 3 h Not specified Forms key intermediate
2 Acid chloride formation 2-Fluoro-5-methylbenzoic acid + thionyl chloride, CH2Cl2, 35-45 °C, 1.5 h - Prepares activated acid derivative
3 Amide coupling 5-Aminoisoxazole + acid chloride + pyridine, RT, 18 h ~70 Purified by column chromatography

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

Substituents on the phenyl ring significantly influence reactivity and biological activity. Key analogs include:

Compound Name Substituents on Phenyl Ring Key Data/Applications Reference
3-(p-Tolyl)isoxazol-5-amine 4-Methyl Yields: 71–82%; Enantioselectivity: 84–88% ee (in heterotriarylmethane synthesis)
3-(2-Chlorophenyl)isoxazol-5-amine 2-Chloro Yields: 90–96%; Enantioselectivity: 80–91% ee
3-(4-Bromophenyl)isoxazol-5-amine 4-Bromo CAS 119162-53-7; High similarity (0.98) to target compound
3-(4-Methoxyphenyl)isoxazol-5-amine 4-Methoxy Safety data (GHS); Used in TACC3 inhibitor BO-264
3-(3-Trifluoromethylphenyl)isoxazol-5-amine 3-Trifluoromethyl IC50: 0.039–0.047 µM (TrkA inhibition)
3-(2,4-Difluorophenyl)isoxazol-5-amine 2,4-Difluoro CAS 1021245-84-0; Explored in heterocyclic synthesis

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance enantioselectivity in catalytic reactions (e.g., 3-(2-chlorophenyl)isoxazol-5-amine: 91% ee ).
  • Electron-donating groups (e.g., methyl, methoxy) improve solubility and stability but may reduce reactivity .

Modifications on the Isoxazole Ring

The position and nature of substituents on the isoxazole ring also dictate functionality:

Compound Name Substituent Position Key Data/Applications Reference
5-(tert-Butyl)isoxazol-3-amine 5-tert-Butyl Higher TrkA inhibition (100.4% at 10 µM) vs. 3-substituted analogs (69.0%)
N-Ethyl-3-phenylisoxazol-5-amine N-Ethyl Improved enantioselectivity (91–93% ee) due to reduced hydrogen bonding
3-(Trifluoromethyl)isoxazol-5-amine 3-CF₃ 95% purity; Explored in medicinal chemistry

Key Findings :

  • N-Alkylation (e.g., N-ethyl) enhances enantioselectivity by modulating hydrogen bonding with catalysts but may reduce yields if over-substituted (e.g., diethylation: 27% yield ).
  • Isoxazole ring substitution at position 5 (vs. 3) improves biological activity, as seen in TrkA inhibitors .

Table 3.1: Critical Parameters for Key Analogs

Parameter 3-(2-Fluoro-5-methylphenyl) Target 3-(4-Methoxyphenyl) 3-(2-Chlorophenyl) 5-(tert-Butyl)
Yield in Synthesis N/A N/A 90–96% N/A
Enantioselectivity (ee) N/A N/A 80–91% N/A
Biological Potency (IC50) N/A N/A N/A 0.022–0.039 µM
Safety Profile Likely similar to fluoro analogs H302, H315, H319 N/A N/A

Biological Activity

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are known for their roles in pharmaceuticals, agrochemicals, and as bioactive compounds. This article delves into the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position of the phenyl ring and an amine group at the 5-position of the isoxazole ring. The presence of fluorine enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
  • Receptor Modulation : It has been suggested that isoxazoles can act as allosteric modulators for certain receptors, providing a pathway for therapeutic applications in autoimmune diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Isoxazoles have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro

Case Study: Anticancer Activity

A study investigated the efficacy of various isoxazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, with a notable induction of apoptosis observed through flow cytometry assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the isoxazole ring or substituents on the phenyl group can significantly alter biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and biological target interactions.
  • Amine Group Positioning : Variations in the positioning of the amine group can affect binding affinity to target enzymes or receptors .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine, and how can reaction yields be optimized?

  • Methodology : This compound is typically synthesized via [3 + 2] cycloaddition reactions between nitrile oxides and alkynes or through condensation of hydroxylamine derivatives with β-keto esters. Key optimization strategies include:

  • Using silver catalysts (e.g., AgNTf₂) to enhance regioselectivity in cycloadditions .

  • Adjusting solvent polarity (e.g., dichloroethane) and temperature to stabilize intermediates and improve yields.

  • Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to increase electrophilicity and reaction efficiency.

    • Data : Yields range from 59% to 96% depending on substituents and catalysts (see Table 1) .

    Table 1 : Yield and Selectivity in Isoxazol-5-amine Synthesis

    Substituent on Phenyl RingCatalystYield (%)Enantioselectivity (% ee)
    2-Fluoro-5-methylAgNTf₂59–96Not reported
    4-BromophenylChiral phosphoric acid72–9680–85
    N-Ethyl (amino group)Chiral phosphoric acid88–9690–92

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms aromatic proton environments and fluorine coupling (e.g., δ 7.10–8.20 ppm for aromatic protons; ¹³C signals at ~166 ppm for isoxazole C=O) .
  • IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and isoxazole ring vibrations (~1637 cm⁻¹) .
  • GC-MS : Validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to C₁₀H₈FN₂O) .

Advanced Questions

Q. How do substituents on the amino group of isoxazol-5-amine derivatives influence enantioselectivity in asymmetric catalysis?

  • Methodology :

  • Single vs. Dual Substitution : Replacing one NH₂ hydrogen with ethyl improves enantioselectivity (91–93% ee) by enabling hydrogen bonding with chiral phosphoric acid catalysts. Dual substitution disrupts this interaction, reducing yields (27%) and ee (23%) .
  • Catalyst Design : Chiral spirocyclic phosphoric acids stabilize transition states via hydrogen bonding and π-π interactions. Substituents like ethyl enhance steric control without blocking catalytic sites .
    • Data : N-Ethyl derivatives achieve >90% ee, while NH₂ analogs show ≤88% ee under identical conditions .

Q. What methodologies resolve contradictory data in the synthesis of fluorinated isoxazol-5-amine derivatives under varying electronic environments?

  • Methodology :

  • Electron-Donating/Withdrawing Effects : Meta-substituted electron-donating groups (e.g., –CH₃) increase yields (82–96%) but reduce enantioselectivity (84–88% ee). Para-substituted electron-withdrawing groups (e.g., –Br) improve both yield (90–96%) and ee (80–91%) due to balanced electronic and steric effects .
  • Statistical Analysis : Multivariate regression models correlate substituent Hammett constants (σ) with reaction outcomes to predict optimal conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Model transition states to evaluate energy barriers for cycloaddition or nucleophilic substitution pathways.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCE vs. THF) on reaction kinetics and regioselectivity .
    • Case Study : DFT studies on analogous 3-(4-Bromophenyl)isoxazol-5-amine predicted a 15% yield increase when switching from AgNTf₂ to AuCl₃, validated experimentally .

Data-Driven Insights

  • Substituent Impact on Reactivity :

    PositionSubstituentYield (%)ee (%)Key Interaction
    Meta–CH₃82–9684–88Steric hindrance
    Para–Br90–9680–91Electronic stabilization
    Amino Group–NH₂71–8284–88Hydrogen bonding
    Amino Group–NHEt88–9690–92Enhanced H-bonding

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